molecular formula C40H40CuN8O12S4 B1506969 Cupromeronic Blue

Cupromeronic Blue

Cat. No.: B1506969
M. Wt: 1016.6 g/mol
InChI Key: YEICWZHLDUUNNQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Cupromeronic Blue is a copper-containing cationic dye widely employed in electron microscopy for visualizing sulfated proteoglycans (PGs) and extracellular matrix (ECM) components. Its utility stems from its ability to bind selectively to polyanionic glycosaminoglycans (GAGs) under critical electrolyte concentration (CEC) conditions, enabling precise localization of PGs in tissues . Key applications include:

  • Structural Preservation: Acts as a scaffold, maintaining proteoglycan tertiary structures against staining-induced distortion, as evidenced by longer filament lengths in tissues compared to isolated PGs .
  • Specificity: Confirmed via enzymatic digestion (e.g., keratanase, chondroitinase) and CEC adjustments (0.3–0.4 M MgCl₂), distinguishing chondroitin/dermatan sulfate from keratan sulfate PGs .
  • Versatility: Used in scanning electron microscopy (SEM) to prevent hyaluronic acid collapse and in transmission electron microscopy (TEM) to label proteoglycans at epithelial-mesenchymal interfaces .

Properties

Molecular Formula

C40H40CuN8O12S4

Molecular Weight

1016.6 g/mol

IUPAC Name

copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene

InChI

InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;4*1-5(2,3)4;/h5-20H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4

InChI Key

YEICWZHLDUUNNQ-UHFFFAOYSA-J

Canonical SMILES

C[N+]1=CC=CC2=C1C3=CC4=NC(=CC5=C6C=CC=[N+](C6=C([N-]5)C=C7C8=C(C(=N7)C=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2]

Synonyms

copper phthalocyanine
cuprolinic blue
cupromeronic blue
Monastral Blue B
Monastral blue dye
Monastral Fast Blue
phthalocyanine blue

Origin of Product

United States

Comparison with Similar Compounds

Critical Research Findings

  • Collagen-PG Interactions : this compound identifies PG binding sites at collagen fibril D-periods, critical for corneal transparency . Alcian Blue fails to resolve these interactions at high MgCl₂ concentrations .
  • Epithelial-Mesenchymal Interfaces : this compound highlights proteoglycan "braces" (50–100 nm) bridging mesenchymal cell projections and basal laminae, a feature obscured by other dyes .
  • Quantitative Morphometry : Corrected filament lengths in this compound-stained tissues (e.g., 120 nm in cornea) align with rotary-shadowing data, validating its reliability .

Limitations and Advantages

  • Advantages of this compound :
    • Superior specificity and structural preservation under CEC conditions.
    • Compatible with enzymatic digestion protocols for PG subtype analysis.
  • Limitations: Requires precise MgCl₂ optimization (0.3–0.4 M) to avoid false negatives . Less effective for non-sulfated GAGs (e.g., hyaluronan) compared to Ruthenium Red .

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